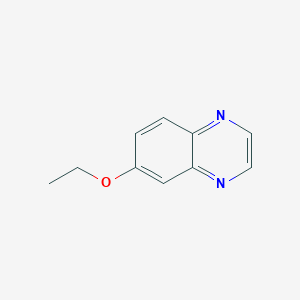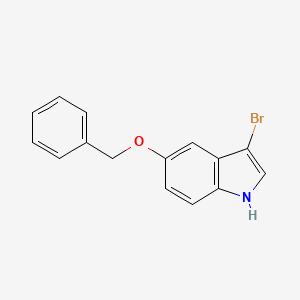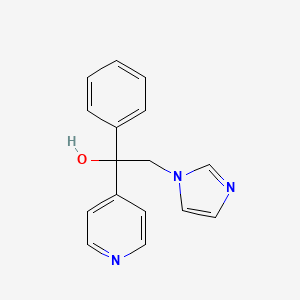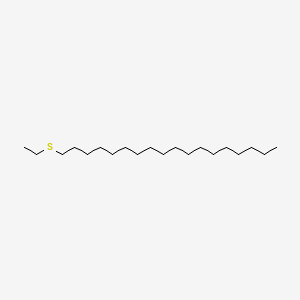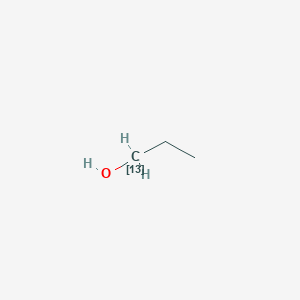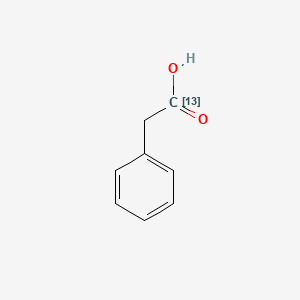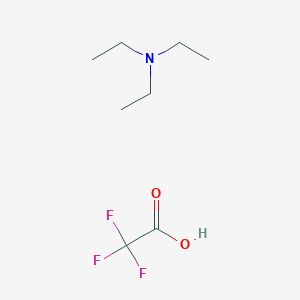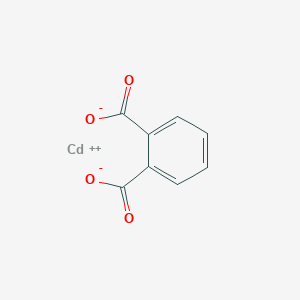
Cadmium phthalate
Overview
Description
Cadmium phthalate is a chemical compound formed by the reaction of cadmium ions with phthalic acid It is part of the broader class of phthalates, which are esters of phthalic acid Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium phthalate can be synthesized through a wet chemical synthesis method. This involves reacting cadmium salts, such as cadmium chloride or cadmium nitrate, with phthalic acid under controlled conditions. The reaction typically takes place in an aqueous solution, and the pH of the solution is adjusted to facilitate the formation of this compound precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and pH to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Cadmium phthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound into cadmium metal and phthalic acid.
Substitution: In substitution reactions, cadmium ions in this compound can be replaced by other metal ions, leading to the formation of different metal phthalates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like zinc chloride or copper sulfate can be used to replace cadmium ions.
Major Products Formed
Oxidation: Cadmium oxide and phthalic acid derivatives.
Reduction: Cadmium metal and phthalic acid.
Substitution: Different metal phthalates depending on the substituting metal ion .
Scientific Research Applications
Cadmium phthalate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of cadmium-based materials and nanostructures.
Biology: Studies have explored its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Research is ongoing to understand its potential therapeutic applications and its role in drug delivery systems.
Industry: This compound is used in the production of pigments, coatings, and as a stabilizer in certain plastic products .
Mechanism of Action
The mechanism by which cadmium phthalate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
Disruption of Cellular Signaling: Cadmium interferes with calcium signaling pathways, affecting various cellular processes.
Interaction with Nuclear Receptors: Phthalates, including this compound, can bind to nuclear receptors, influencing gene expression and hormonal regulation .
Comparison with Similar Compounds
Cadmium phthalate can be compared with other similar compounds such as:
Diisononyl phthalate (DINP): Used as a plasticizer, but less toxic compared to this compound.
Diisodecyl phthalate (DIDP): Another plasticizer with different physical properties and lower toxicity.
Cadmium chloride: A cadmium salt with different chemical properties and applications.
This compound is unique due to its specific combination of cadmium and phthalic acid, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
cadmium(2+);phthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Cd/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSISMMAWAHRDO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4CdO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500172 | |
| Record name | Cadmium benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5064-27-7 | |
| Record name | Cadmium benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


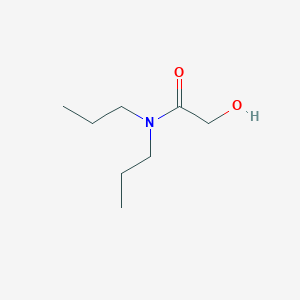

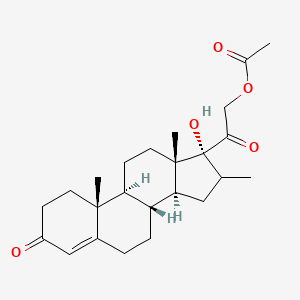
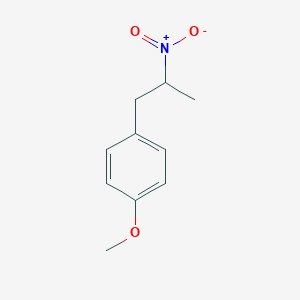
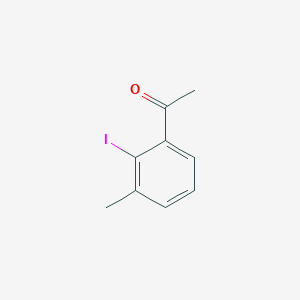
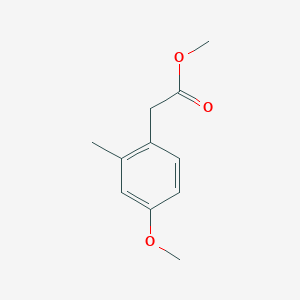
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-](/img/structure/B1626241.png)
